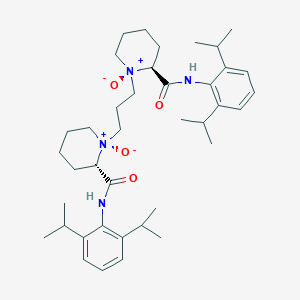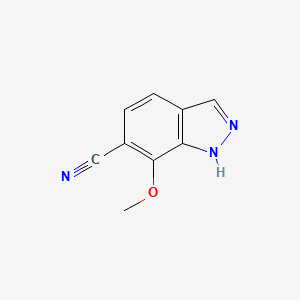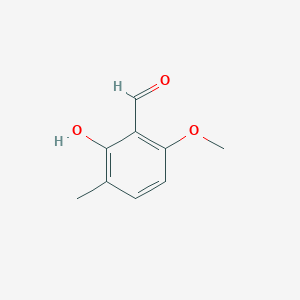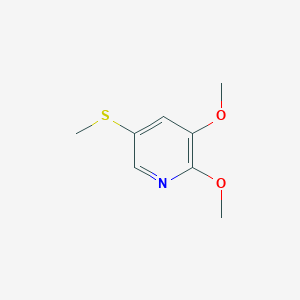
2,3-Dimethoxy-5-(methylthio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-5-(methylthio)pyridine is an organic compound with the molecular formula C8H11NO2S and a molecular weight of 185.25 g/mol It is characterized by the presence of two methoxy groups and a methylthio group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-(methylthio)pyridine typically involves the reaction of 2,3-dimethoxypyridine with methylthiolating agents under specific conditions . One common method includes the use of methylthiolating reagents such as methylthiol or dimethyl disulfide in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-5-(methylthio)pyridine undergoes various types of chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Various reduced forms depending on the specific conditions.
Substitution: Compounds with different functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
2,3-Dimethoxy-5-(methylthio)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-5-(methylthio)pyridine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions . The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2,3-Dimethoxy-5-(methylthio)pyridine can be compared with other similar compounds such as:
2,3-Dimethoxy-5-(methylsulfonyl)pyridine: Similar structure but with a sulfonyl group instead of a methylthio group.
2,3-Dimethoxy-5-(methylamino)pyridine: Contains a methylamino group instead of a methylthio group.
2,3-Dimethoxy-5-(methylpyridyl)pyridine: Features a methylpyridyl group in place of the methylthio group.
Propriétés
Formule moléculaire |
C8H11NO2S |
|---|---|
Poids moléculaire |
185.25 g/mol |
Nom IUPAC |
2,3-dimethoxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C8H11NO2S/c1-10-7-4-6(12-3)5-9-8(7)11-2/h4-5H,1-3H3 |
Clé InChI |
LXLPTRTXNUXEPD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



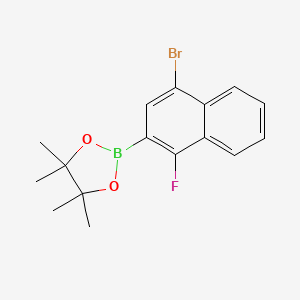

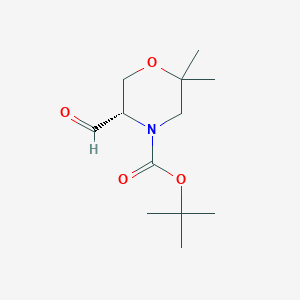
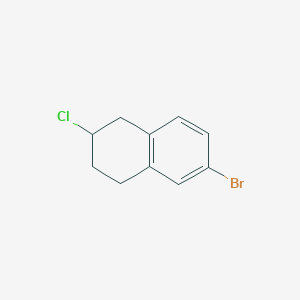


![N-[(2R)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14024141.png)
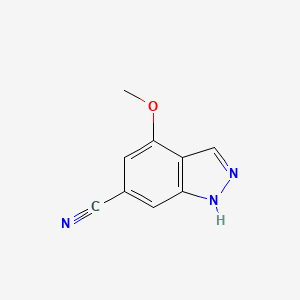
![N-[(E)-(5-fluoro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14024150.png)
